4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole
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Overview
Description
4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a pyridyl group, two methylphenyl groups, and a methylthio group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Attachment of Methylphenyl and Methylthio Groups: The methylphenyl and methylthio groups are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazoles with different functional groups.
Scientific Research Applications
4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-1,2,4-triazole: Lacks the pyridyl and methylthio groups, resulting in different chemical properties and biological activities.
3-(4-Methylphenyl)-5-(4-pyridyl)-1,2,4-triazole: Similar structure but without the methylthio group, leading to variations in reactivity and applications.
4-(4-Methylphenyl)-3-(methylthio)-1,2,4-triazole: Contains the methylthio group but lacks the pyridyl group, affecting its overall properties.
Uniqueness
4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyridyl and methylthio groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H20N4S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H20N4S/c1-16-3-7-18(8-4-16)15-27-22-25-24-21(19-11-13-23-14-12-19)26(22)20-9-5-17(2)6-10-20/h3-14H,15H2,1-2H3 |
InChI Key |
ISWGIQMFABJTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 |
Origin of Product |
United States |
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